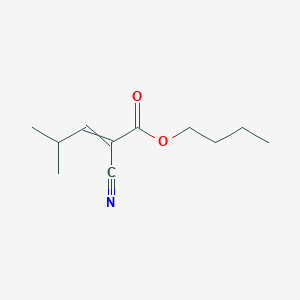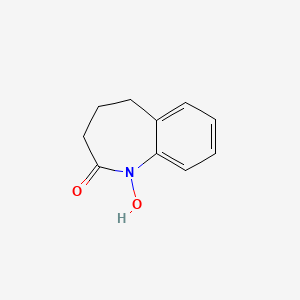
1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound belonging to the benzazepine family. This compound is characterized by a seven-membered ring structure fused with a benzene ring, incorporating nitrogen and oxygen atoms. Benzazepines and their derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves cyclization reactions. One effective method is the intramolecular alkylation of N-acyl-N-ethylaniline under Friedel-Crafts conditions . Another approach involves the 1,4-addition reaction of o-lithiomethylphenyl isocyanide to α,β-unsaturated carboxylic acid esters, followed by acid hydrolysis and heating to afford the desired benzazepinone derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at specific positions on the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products: The major products formed from these reactions include various substituted benzazepines, amines, alcohols, and ketones .
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of benzazepines act as sodium channel blockers, inhibiting the flow of sodium ions and thereby exerting their therapeutic effects . Additionally, some benzazepine derivatives function as inhibitors of squalene synthase, which is crucial in cholesterol biosynthesis .
Vergleich Mit ähnlichen Verbindungen
- 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- 5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-4-one
Comparison: 1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is unique due to its specific hydroxyl group at the 1-position, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
113961-86-7 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
1-hydroxy-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-10-7-3-5-8-4-1-2-6-9(8)11(10)13/h1-2,4,6,13H,3,5,7H2 |
InChI-Schlüssel |
DUCCNOWLXGCTJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



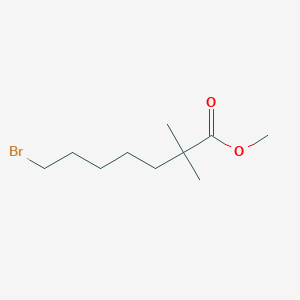
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)


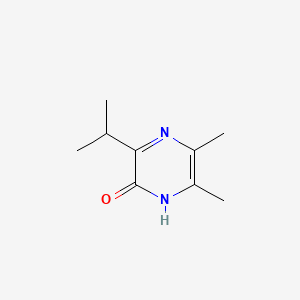

![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)

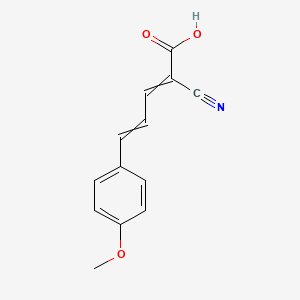
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
